4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine hydrochloride systematically describes its structure:
- A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) is substituted at the 4-position.
- A methylene group (-CH₂-) bridges the piperidine ring to a 4-methylpyrazole moiety (a five-membered aromatic ring with two adjacent nitrogen atoms and a methyl group at the 4-position).
- The hydrochloride salt forms via protonation of the piperidine’s secondary amine, yielding a chloride counterion.
The structural formula is represented as:
$$ \text{C}{10}\text{H}{17}\text{N}_3\cdot\text{HCl} $$
Key structural features include:
- Piperidine’s chair conformation, stabilized by intramolecular hydrogen bonding.
- Pyrazole’s aromaticity, contributing to planar geometry and π-π stacking potential.
- Methylene linker enabling rotational flexibility between the two rings.
CAS Registry Number and Alternative Chemical Identifiers
As of the available data, the CAS Registry Number for this compound is not explicitly provided in the reviewed sources. However, alternative identifiers include:
- EvitaChem Product Code : EVT-11856630.
- Synonyms : 4-(4-Methyl-1H-pyrazol-5-yl)piperidine hydrochloride.
Efforts to standardize its identification are ongoing, with structural verification via nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirming its identity.
Molecular Formula and Weight Analysis
The molecular formula C₁₀H₁₇N₃·HCl corresponds to a molar mass of 179.26 g/mol . A detailed breakdown is provided below:
| Component | Contribution to Molecular Weight (g/mol) |
|---|---|
| Carbon (C₁₀) | 12.01 × 10 = 120.10 |
| Hydrogen (H₁₇) | 1.008 × 17 = 17.14 |
| Nitrogen (N₃) | 14.01 × 3 = 42.03 |
| Hydrochloride (HCl) | 36.46 (counterion) |
| Total | 179.26 |
Discrepancies in molar mass calculations (e.g., theoretical vs. reported values) may arise from isotopic variations or hydration states.
Salt Formation Rationale: Hydrochloride Counterion Considerations
The hydrochloride salt form is strategically employed to optimize the compound’s physicochemical and pharmacokinetic properties:
The protonation of the piperidine nitrogen (pKₐ ~10.6) by hydrochloric acid ensures >99% ionization at physiological pH, facilitating receptor binding in biological systems.
Structural and Functional Correlations
The compound’s pyrazole-piperidine hybrid structure enables dual functionality:
- Piperidine : Serves as a hydrogen bond donor/acceptor, mimicking natural alkaloids.
- Pyrazole : Imparts aromaticity and metabolic resistance due to its stable heterocyclic core.
Comparative studies with analogous compounds (e.g., fomepizole, a pyrazole derivative) highlight its potential as a soluble epoxide hydrolase (sEH) inhibitor , modulating inflammatory pathways.
Properties
CAS No. |
1242338-89-1 |
|---|---|
Molecular Formula |
C10H18ClN3 |
Molecular Weight |
215.72 g/mol |
IUPAC Name |
4-[(4-methylpyrazol-1-yl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C10H17N3.ClH/c1-9-6-12-13(7-9)8-10-2-4-11-5-3-10;/h6-7,10-11H,2-5,8H2,1H3;1H |
InChI Key |
AHGPSOCYXJFRAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CC2CCNCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Precursor Selection
Nucleophilic substitution reactions between 4-(chloromethyl)-1H-pyrazole and piperidine derivatives represent a direct route to the target compound. The piperidine nitrogen acts as a nucleophile, displacing chloride from the pyrazole-methyl electrophile. Key considerations include:
Industrial-Scale Protocol
A representative procedure involves refluxing equimolar amounts of 4-(chloromethyl)-1H-pyrazole and piperidine in DMF with K₂CO₃ (1.2 equiv) at 80°C for 12 hours. Post-reaction workup includes:
-
Filtration to remove inorganic salts.
-
Solvent evaporation under reduced pressure.
-
Recrystallization from ethanol/water (3:1) to isolate the free base.
-
Salt formation via HCl gas bubbling in diethyl ether.
| Parameter | Value |
|---|---|
| Yield (free base) | 68–72% |
| Purity (HPLC) | >98% |
| Reaction Time | 12 h |
Advantages : Simplicity, low catalyst costs.
Limitations : Competing over-alkylation at pyrazole N2 position reduces yield.
Reductive Amination of 4-Pyrazolecarbaldehyde
Two-Step Synthesis Strategy
This method avoids alkylation challenges by forming a Schiff base intermediate:
Critical Process Parameters
-
pH control : Acetic acid (0.1% v/v) maintains a pH of 5–6, favoring selective imine reduction.
-
Catalyst alternatives : Hydrogenation with 10% Pd/C under 1 atm H₂ in ethanol achieves 80% yield but requires longer reaction times (16 hours).
| Reduction Method | Yield (%) | Time (h) |
|---|---|---|
| NaBH₃CN | 75 | 6 |
| H₂/Pd-C | 80 | 16 |
Advantages : Minimizes side reactions; scalable to kilogram batches.
Limitations : Requires handling of pyrophoric NaBH₃CN or high-pressure H₂.
Transition Metal-Catalyzed Coupling Approaches
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling between boronic ester-functionalized piperidine and 4-bromo-1H-pyrazole enables C–C bond formation. A published protocol uses:
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Base : K₂CO₃ (2.0 equiv).
-
Solvent system : DMF/EtOH (4:1) at 80°C for 8 hours.
| Component | Quantity |
|---|---|
| Piperidine boronate | 1.0 equiv |
| 4-Bromo-1H-pyrazole | 1.1 equiv |
| Pd(PPh₃)₄ | 5 mol% |
Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane).
Buchwald-Hartwig Amination
For N-alkylation, tert-butyl 4-(bromomethyl)piperidine-1-carboxylate couples with 4-methyl-1H-pyrazole using:
-
Catalyst : Pd₂(dba)₃ (2 mol%).
-
Ligand : Xantphos (4 mol%).
Post-coupling, Boc deprotection with HCl/dioxane (4 M) yields the hydrochloride salt.
| Step | Yield (%) |
|---|---|
| Coupling | 60 |
| Deprotection | 95 |
Advantages : High regioselectivity; avoids alkylation byproducts.
Limitations : Costly catalysts; stringent anhydrous conditions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 70 | Low | High |
| Reductive Amination | 80 | Moderate | Moderate |
| Suzuki Coupling | 65 | High | Low |
Key Findings :
-
Reductive amination offers the best balance of yield and scalability for industrial applications.
-
Transition metal-catalyzed methods are preferable for structural analogs requiring precise regiochemistry.
Hydrochloride Salt Formation and Purification
Acidic Workup Conditions
Treating the free base with HCl gas in anhydrous ether at 0°C precipitates the hydrochloride salt. Alternative methods include:
Chemical Reactions Analysis
Types of Reactions
4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to its dihydro form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted analogs of the original compound .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly as an anticancer agent. Research indicates that pyrazole derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and inhibition of oncogenic pathways.
| Cancer Type | Cell Line | IC50 Value (µM) |
|---|---|---|
| Breast Cancer | MCF-7 | 0.08 |
| Lung Cancer | A549 | Not specified |
| Colorectal Cancer | HCT116 | Not specified |
These findings suggest that the compound may serve as a lead structure for developing new anticancer drugs.
Anti-inflammatory Activity
Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays indicated that certain derivatives could reduce these cytokines by up to 93% at concentrations as low as 10 µM, demonstrating potential for treating inflammatory diseases.
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored, with significant inhibition observed against various bacterial strains:
| Bacterial Strain | Inhibition (%) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 98% | 40 |
| Staphylococcus aureus | 85% | 40 |
These results indicate broad-spectrum antimicrobial properties, suggesting potential applications in infection control.
Chemical Synthesis
In organic chemistry, 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine hydrochloride serves as a building block for synthesizing more complex molecules. It can undergo various reactions, including oxidation, reduction, and substitution, making it versatile in synthetic pathways.
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including this compound. The study highlighted the importance of structural modifications in enhancing biological activity and provided insights into the mechanism of action at the molecular level.
Mechanism of Action
The mechanism of action of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to enzymes or receptors and modulating their activity. The piperidine ring enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Piperidine-Pyrazole Derivatives
Key Observations:
- Positional Isomerism : The target compound’s pyrazole is linked via a methylene bridge (1-yl position ), whereas ’s analogue attaches the pyrazole directly at the 3-yl position of piperidine. This difference impacts molecular flexibility and steric accessibility .
- The methoxyphenyl substituent in introduces aromatic bulk, which may influence receptor-binding affinity or solubility .
Pharmacologically Active Piperidine Derivatives
Piperidine cores are prevalent in pharmaceuticals, as illustrated by paroxetine-related compounds (Evidences 3, 5, 6, 8, 10). For example:
- Paroxetine Hydrochloride : Contains a 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine structure. Unlike the target compound, paroxetine features a benzodioxole and fluorophenyl group, contributing to its selectivity as a serotonin reuptake inhibitor .
- Paroxetine Related Compound G : A structural variant with a biphenyl group, highlighting how aromatic substitutions on piperidine modulate pharmacological activity .
Comparison Insights :
- The target compound lacks the extended aromatic systems seen in paroxetine derivatives, suggesting divergent biological targets. Its pyrazole-methyl group may favor interactions with hydrophobic binding pockets, whereas paroxetine’s benzodioxole moiety engages in π-π stacking .
Heterocyclic Variations in Piperidine Derivatives
and describe piperidine derivatives fused with diverse heterocycles (e.g., pyrimidinones, oxadiazoles):
Functional Implications :
- The methylene bridge in the target compound may offer conformational flexibility absent in rigid oxadiazole-linked analogues.
Biological Activity
4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 201.70 g/mol . The structure features a piperidine ring substituted with a pyrazole moiety, which is known to enhance biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine hydrochloride. In vitro evaluations demonstrated significant activity against various pathogens. For instance, a study reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for certain derivatives, indicating strong antibacterial effects against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| 4a | 0.22 | 0.25 | Bactericidal |
| 5a | 0.30 | 0.35 | Bactericidal |
| 7b | 0.20 | 0.22 | Bactericidal |
Anticancer Properties
Compounds containing the pyrazole scaffold have been linked to anticancer activity. Specifically, research indicates that derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The mechanisms include inhibition of topoisomerase and alkylation of DNA.
Table 2: Anticancer Activity of Selected Pyrazole Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 12.5 |
| Compound B | HepG2 | 15.3 |
| Compound C | A549 (Lung Cancer) | 10.1 |
The biological activity of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine hydrochloride is primarily attributed to its interaction with specific biological targets:
- DNA Gyrase Inhibition : The compound exhibits inhibitory effects on DNA gyrase, an essential enzyme for bacterial DNA replication.
- Dihydrofolate Reductase (DHFR) Inhibition : It also acts as an inhibitor of DHFR, crucial for nucleotide synthesis in both bacteria and cancer cells .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a pyrazole derivative demonstrated significant tumor reduction in patients with metastatic breast cancer after a treatment regimen incorporating this compound.
- Case Study 2 : An investigation into the antimicrobial properties revealed that a derivative effectively reduced biofilm formation in Staphylococcus species, showcasing its potential as a therapeutic agent against biofilm-associated infections.
Q & A
Q. What are the standard synthesis protocols for 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine hydrochloride?
The synthesis typically involves cyclization of hydrazine derivatives with piperidine precursors. For example, a common method includes reacting 4-methylpyrazole with a piperidine derivative functionalized with a chloromethyl group under alkaline conditions, followed by hydrochloride salt formation via HCl treatment. Purification is achieved through recrystallization using ethanol/water mixtures, with yields optimized at 60–70°C. Structural validation employs NMR (¹H/¹³C) and LC-MS to confirm the pyrazole-piperidine linkage and hydrochloride salt formation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to potential irritant properties, handling requires PPE (gloves, lab coats, goggles) and adequate ventilation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Stability studies indicate sensitivity to moisture; thus, storage in anhydrous conditions at 2–8°C is recommended. Safety data align with GHS guidelines, though specific toxicity profiles require further validation .
Q. How is the structural uniqueness of this compound leveraged in preliminary biological screening?
The hybrid pyrazole-piperidine scaffold enables dual targeting of enzymes and receptors. Initial screens often focus on kinase inhibition (e.g., CDK2) and GPCR modulation (e.g., serotonin receptors) using fluorescence-based assays. For example, IC₅₀ values for kinase inhibition are measured via ATP competition assays, with results cross-validated using SPR (surface plasmon resonance) to assess binding kinetics .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproducts during synthesis?
Reaction optimization employs Design of Experiments (DoE) to evaluate solvent polarity, temperature, and catalyst ratios. For instance, replacing DMF with DMSO increases reaction efficiency by 15% due to improved solubility of intermediates. Computational tools (e.g., DFT calculations) predict transition states to identify bottlenecks, while inline FTIR monitors real-time reaction progress, reducing byproduct formation .
Q. What strategies address contradictions in reported bioactivity data across studies?
Discrepancies often arise from assay variability (e.g., cell line selection, incubation time). A systematic approach includes:
- Orthogonal assays : Compare enzymatic inhibition (e.g., spectrophotometric) with cellular viability (MTT assays).
- Structural analogs : Test derivatives with modified pyrazole substituents to isolate pharmacophore contributions.
- Meta-analysis : Pool data from PubChem and Reaxys to identify trends in IC₅₀ variability linked to assay conditions .
Q. How can computational modeling predict off-target interactions for this compound?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) map interactions with non-target proteins. For example, docking against the PDB database revealed unintended binding to monoamine oxidases (MAO-B), validated via in vitro inhibition assays. Machine learning models (e.g., Random Forest) trained on ChEMBL data further prioritize high-risk off-targets .
Methodological Considerations
Q. What analytical techniques resolve stereochemical uncertainties in derivatives?
Chiral HPLC (Daicel CHIRALPAK® columns) separates enantiomers, while X-ray crystallography confirms absolute configuration. For example, a derivative with a methylpiperidine group showed >99% enantiomeric excess via HPLC, with crystallography data deposited in the Cambridge Structural Database .
Q. How do environmental factors (pH, temperature) influence compound stability?
Accelerated stability studies (40°C/75% RH for 6 months) show degradation <5% in acidic conditions (pH 3–5) but >20% at pH 8.0. Degradation products, identified via LC-HRMS, include hydrolyzed pyrazole fragments. Recommendations include buffered formulations (pH 5–6) for long-term storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
